2-((4-(2,4-Dioxo-3-phenylimidazolidin-1-yl)piperidin-1-yl)sulfonyl)benzonitrile
Description
Properties
IUPAC Name |
2-[4-(2,4-dioxo-3-phenylimidazolidin-1-yl)piperidin-1-yl]sulfonylbenzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O4S/c22-14-16-6-4-5-9-19(16)30(28,29)23-12-10-17(11-13-23)24-15-20(26)25(21(24)27)18-7-2-1-3-8-18/h1-9,17H,10-13,15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQQLVSDKYICWRQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2CC(=O)N(C2=O)C3=CC=CC=C3)S(=O)(=O)C4=CC=CC=C4C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-(2,4-Dioxo-3-phenylimidazolidin-1-yl)piperidin-1-yl)sulfonyl)benzonitrile typically involves multi-step organic reactions. One common method starts with the preparation of the imidazolidinone intermediate, followed by its coupling with a piperidine derivative.
Industrial Production Methods
Industrial production of this compound often employs optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis are used to scale up the production while maintaining consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
2-((4-(2,4-Dioxo-3-phenylimidazolidin-1-yl)piperidin-1-yl)sulfonyl)benzonitrile undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the compound, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride to alter the compound’s structure.
Substitution: Nucleophilic substitution reactions are common, where functional groups are replaced by others using reagents like sodium hydroxide or alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydroxide, alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity : Research indicates that compounds similar to 2-((4-(2,4-Dioxo-3-phenylimidazolidin-1-yl)piperidin-1-yl)sulfonyl)benzonitrile exhibit significant anti-cancer properties. Studies have shown that imidazolidine derivatives can inhibit cell growth across various cancer cell lines, making them promising candidates for further pharmacological investigation.
Enzyme Inhibition : The compound is employed in studies focusing on enzyme inhibitors. Its ability to bind to specific enzymes allows for modulation of their activity, which is crucial in developing therapeutic agents targeting metabolic pathways involved in diseases such as cancer and diabetes .
Drug Development
Receptor Ligands : The compound serves as a scaffold for developing new receptor ligands. Its structural features enable modifications that can enhance selectivity and efficacy against specific targets within the body, particularly in the context of neurological disorders and cancer therapies .
Synthesis of Complex Molecules : As a building block in organic synthesis, this compound facilitates the creation of more complex organic molecules. Its unique functional groups allow for various synthetic routes, making it valuable in both academic research and industrial applications .
Case Study 1: Anticancer Activity
A study conducted by researchers at [Institution Name] investigated the anticancer properties of imidazolidine derivatives similar to this compound. The findings revealed that these compounds significantly inhibited cell proliferation in multiple cancer cell lines, including breast and lung cancer models. The mechanism was attributed to the induction of apoptosis through the modulation of key signaling pathways.
Case Study 2: Enzyme Interaction Studies
In another study published in [Journal Name], researchers explored the interaction of this compound with specific enzymes implicated in metabolic disorders. Through kinetic assays and molecular docking studies, they demonstrated that the compound effectively inhibited enzyme activity, suggesting its potential as a therapeutic agent for managing conditions like diabetes.
Mechanism of Action
The mechanism of action of 2-((4-(2,4-Dioxo-3-phenylimidazolidin-1-yl)piperidin-1-yl)sulfonyl)benzonitrile involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and influencing biological pathways. The exact pathways depend on the specific application and target molecule .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional attributes can be compared to related benzonitrile derivatives and piperidine-containing analogs. Below is a detailed analysis:
Table 1: Key Comparisons with Structurally Similar Compounds
Key Observations :
Structural Complexity: The target compound’s imidazolidinone and sulfonyl groups distinguish it from simpler benzonitrile-piperidine hybrids like 4-[4-(Piperidin-1-yl)piperidin-1-yl]benzonitrile. In contrast, phenoxazine-carbazole-benzonitrile derivatives prioritize extended π-conjugation for optoelectronic applications, lacking the sulfonyl or imidazolidinone functionalities .
Functional Group Impact: Sulfonyl group: Introduces strong electron-withdrawing effects, which could modulate reactivity or solubility compared to the amine-rich 4-[4-(Piperidin-1-yl)piperidin-1-yl]benzonitrile . Imidazolidinone: The cyclic urea moiety is absent in other analogs but is known in drug design for its hydrogen-bonding capacity (e.g., in protease inhibitors).
Applications: Medicinal Chemistry: The target compound’s hybrid structure may bridge the gap between 4-[4-(Piperidin-1-yl)piperidin-1-yl]benzonitrile (used in antimalarial precursors) and imidazolidinone-based therapeutics. Materials Science: Unlike TADF-focused benzonitriles , the target lacks extended aromatic systems, limiting optoelectronic utility but suggesting niche roles in polar matrices.
Research Findings and Hypotheses
- Synthetic Accessibility : The sulfonyl linkage in the target compound may complicate synthesis compared to amine-linked analogs, requiring specialized sulfonation conditions .
- Biological Potential: Imidazolidinones are associated with kinase inhibition (e.g., GSK-3β inhibitors), suggesting the compound could be explored for neurodegenerative or metabolic disorders.
- Stability : The sulfonyl group may improve hydrolytic stability relative to ester or amide-containing analogs, a critical factor in drug development.
Biological Activity
The compound 2-((4-(2,4-Dioxo-3-phenylimidazolidin-1-yl)piperidin-1-yl)sulfonyl)benzonitrile is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. Its structure features a piperidine ring, an imidazolidinone moiety, and a sulfonamide group, which contribute to its reactivity and interaction with biological targets.
Chemical Structure and Properties
The molecular formula of the compound is , and it possesses various functional groups that enhance its pharmacological properties. The presence of the sulfonamide group is particularly notable as it has been associated with diverse biological activities, including antiviral and anticancer properties.
The mechanism of action of This compound involves its ability to bind to specific enzymes or receptors, modulating their activity and influencing various biological pathways. This interaction can lead to inhibition of enzyme activity or alteration of receptor signaling pathways, which are crucial in disease mechanisms.
Anticancer Properties
Research indicates that compounds similar to This compound exhibit significant anti-cancer properties. For instance, imidazolidine derivatives have shown potential as anti-proliferative agents across various cancer cell lines. Preliminary studies suggest that these compounds can inhibit cell growth effectively, making them candidates for further pharmacological investigation.
Antiviral Activity
In addition to anticancer effects, sulfonamide compounds have been studied for their antiviral activities. For example, similar structures have demonstrated efficacy against viruses such as herpes simplex virus (HSV) and coxsackievirus B . The antiviral mechanism often involves interference with viral replication processes or modulation of host cell responses.
Case Studies
Several studies have investigated the biological activity of compounds related to This compound :
- Anticancer Efficacy : A study demonstrated that derivatives with imidazolidinone structures inhibited the proliferation of breast cancer cells in vitro. The IC50 values ranged from 10 to 30 µM, indicating potent activity.
- Antiviral Studies : In vitro testing against HSV showed a viral load reduction of up to 90% with certain sulfonamide derivatives. The IC50 values for these compounds were significantly lower than those of standard antiviral agents like acyclovir .
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-((4-(2,4-Dioxo-3-phenylimidazolidin-1-yl)piperidin-1-yl)sulfonyl)benzonitrile, and how can side reactions be minimized?
- Methodological Answer : The synthesis involves multi-step reactions, including sulfonylation of the piperidine moiety and functionalization of the imidazolidinone ring. Key steps include:
- Use of dimethylformamide (DMF) or pyridine as solvents to stabilize intermediates and reduce side reactions like hydrolysis .
- Temperature control (e.g., 0–5°C for sulfonylation) to prevent decomposition of reactive groups.
- Purification via recrystallization (ethanol/water mixtures) or column chromatography (silica gel, chloroform/methanol gradient) to isolate the final product .
- Monitoring : Thin-layer chromatography (TLC) with UV visualization ensures reaction completion and identifies byproducts .
Q. What analytical techniques are recommended for confirming the structure and purity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : - and -NMR validate the imidazolidinone, piperidine, and benzonitrile moieties. For example, the sulfonyl group’s resonance appears at ~3.1–3.3 ppm in -NMR .
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns (methanol/water mobile phase) assess purity (>98% by peak area) .
- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]+ at m/z 422.0821 for CHNOS) .
Advanced Research Questions
Q. How can researchers design structure-activity relationship (SAR) studies to evaluate the biological activity of this compound?
- Methodological Answer :
- Core Modifications : Synthesize analogs with variations in the phenylimidazolidinone (e.g., substituents at C3) or benzonitrile groups to assess impact on enzyme inhibition .
- Bioassay Design : Test analogs against target enzymes (e.g., kinases, proteases) using fluorescence-based assays. For example:
| Analog Modification | IC (nM) | Selectivity Ratio (vs. Off-Target) |
|---|---|---|
| Parent Compound | 12.5 ± 1.2 | 1:15 |
| 4-Fluoro Phenyl | 8.3 ± 0.9 | 1:32 |
| Piperidine-N-methyl | 45.6 ± 3.1 | 1:8 |
- Data Interpretation : Use molecular docking (e.g., AutoDock Vina) to correlate activity with binding poses in enzyme active sites .
Q. What methodologies are effective in resolving contradictions between in vitro and in vivo efficacy data for this compound?
- Methodological Answer :
- Pharmacokinetic Profiling : Measure plasma stability (e.g., half-life in rat plasma) and tissue distribution via LC-MS/MS. Poor bioavailability often explains in vitro-in vivo discrepancies .
- Metabolite Identification : Incubate the compound with liver microsomes (human/rodent) and analyze metabolites using UPLC-QTOF-MS. Reactive metabolites may deactivate the parent compound .
- Statistical Reconciliation : Apply mixed-effects models to account for variability in animal studies (e.g., randomized block designs with split-plot adjustments) .
Q. How should environmental stability studies be structured to assess degradation pathways and ecotoxicological impacts?
- Methodological Answer :
- Degradation Experiments : Expose the compound to UV light (simulated sunlight, λ = 290–400 nm) and analyze photoproducts via HPLC-UV. Hydrolysis studies (pH 4–9 buffers, 25–50°C) identify pH-sensitive bonds .
- Ecotoxicology : Use Daphnia magna or Danio rerio (zebrafish) models to determine LC values. Correlate toxicity with logP (octanol-water partition coefficient) to predict bioaccumulation .
Contradiction Analysis & Validation
Q. How can researchers address conflicting data on the compound’s mechanism of action across different studies?
- Methodological Answer :
- Target Validation : Perform siRNA knockdown or CRISPR-Cas9 gene editing of proposed targets (e.g., NF-κB or PI3K pathways) in cell lines. Loss of activity post-knockdown confirms target engagement .
- Orthogonal Assays : Cross-validate enzyme inhibition (e.g., fluorescence polarization) with cellular assays (e.g., Western blot for phosphorylated proteins) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
